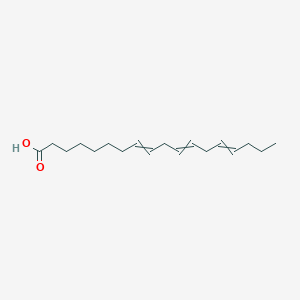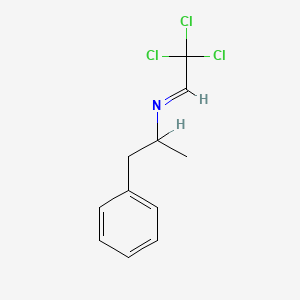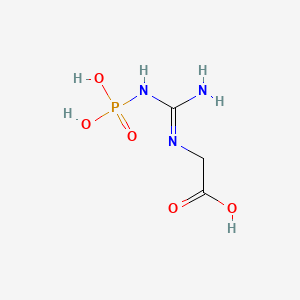
Phosphoguanidinoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoguanidinoacetate, also known as guanidinoacetate phosphate or phosphoglycocyamine, belongs to the class of organic compounds known as alpha amino acids and derivatives. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof. Phosphoguanidinoacetate is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). Within the cell, phosphoguanidinoacetate is primarily located in the cytoplasm.
Phosphoguanidinoacetic acid is a guanidinoacetate having a phospho group attached to the primary amino part of the guanidine moiety. It is a phosphoramide and a member of guanidinoacetic acids. It is a conjugate acid of a phosphonatoguanidiniumylacetate(2-).
Wissenschaftliche Forschungsanwendungen
1. Cancer Research and Treatment
Phosphoguanidinoacetate has implications in cancer research, particularly in the study of melanoma cells. Research demonstrates that certain drugs, such as Metformin, can inhibit epithelial-to-mesenchymal transition (EMT) and oxidative phosphorylation (Oxphos) in melanoma cells exposed to acidic environments. This indicates potential applications of phosphoguanidinoacetate in targeting cancer cell metabolism under specific conditions (Peppicelli et al., 2016).
2. Pharmacogenetics Research
In pharmacogenetics, phosphoguanidinoacetate plays a role in understanding drug response and genetic variation. It's part of studies that correlate drug response with genetic variation, aiding in the treatment of diseases like cancer, cardiovascular disease, and addiction (Giacomini et al., 2007).
3. Cellular Biochemistry and Physiology
Phosphoguanidinoacetate is significant in studies involving phosphoinositides, which control various aspects of cell life and death. These studies explore how phosphoinositides regulate organelle biology, ion channels, and both endocytic and exocytic processes. Such research has implications for diseases like cancer, obesity, and diabetes (Balla, 2013).
4. Translational Research in Oncology
In oncology, phosphoguanidinoacetate contributes to the understanding of cancer biology through phosphoproteomics. This technology is used in translational research to identify biomarkers and drug targets, especially in rare diseases like sarcoma (Noujaim et al., 2016).
Eigenschaften
CAS-Nummer |
5115-19-5 |
|---|---|
Produktname |
Phosphoguanidinoacetate |
Molekularformel |
C3H8N3O5P |
Molekulargewicht |
197.09 g/mol |
IUPAC-Name |
2-[[amino-(phosphonoamino)methylidene]amino]acetic acid |
InChI |
InChI=1S/C3H8N3O5P/c4-3(5-1-2(7)8)6-12(9,10)11/h1H2,(H,7,8)(H5,4,5,6,9,10,11) |
InChI-Schlüssel |
UUZLOPBEONRDRY-UHFFFAOYSA-N |
SMILES |
C(C(=O)O)N=C(N)NP(=O)(O)O |
Kanonische SMILES |
C(C(=O)O)N=C(N)NP(=O)(O)O |
Andere CAS-Nummern |
5115-19-5 |
Physikalische Beschreibung |
Solid |
Synonyme |
phosphoglycocyamine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



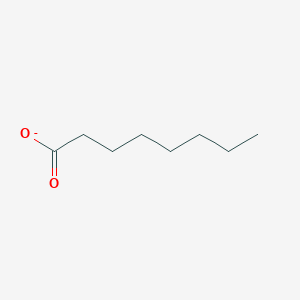
![5-Acetamido-2-[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B1194182.png)
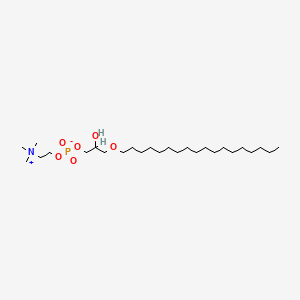
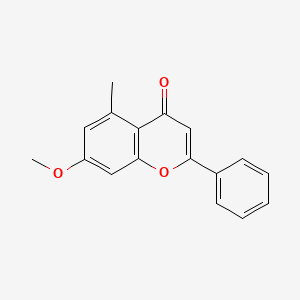
![1,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-7-carbaldehyde](/img/structure/B1194187.png)
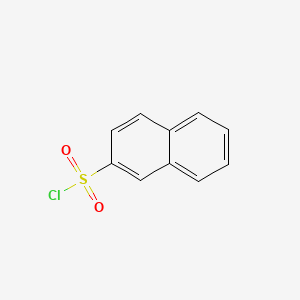
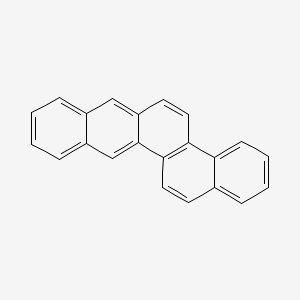
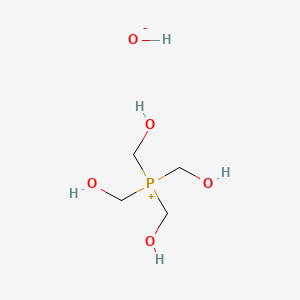
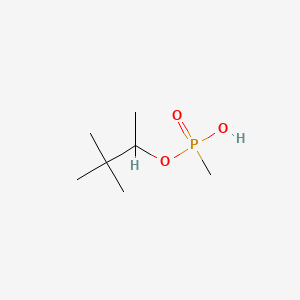
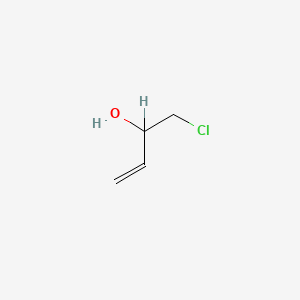
![(17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl) N,N-bis(2-chloroethyl)carbamate](/img/structure/B1194198.png)
![(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid](/img/structure/B1194200.png)
